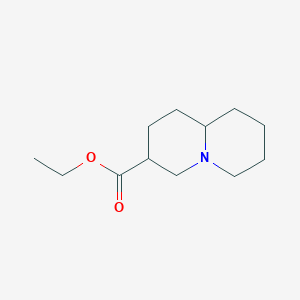
BUNGAROTOXIN (beta-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bungarotoxin (beta-): is a neurotoxic protein found in the venom of the many-banded krait (Bungarus multicinctus). It is a member of the bungarotoxin family, which includes several isoforms such as alpha-bungarotoxin and kappa-bungarotoxin. Beta-bungarotoxin is known for its ability to inhibit neurotransmitter release at the presynaptic terminal, leading to paralysis and potentially fatal respiratory failure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-bungarotoxin involves the chemical synthesis of peptide fragments followed by their coupling and folding. The process typically includes:
Solid-Phase Peptide Synthesis (SPPS): Shorter peptide fragments are synthesized using automated SPPS.
Fragment Coupling: The peptide fragments are coupled using hydrazide-based coupling methods.
Oxidative Folding: The coupled peptide is subjected to oxidative folding to form the correct disulfide bridges.
Industrial Production Methods: Industrial production of beta-bungarotoxin is generally achieved through recombinant DNA technology. This involves inserting the gene encoding beta-bungarotoxin into a suitable expression system, such as Escherichia coli, and purifying the expressed protein using affinity chromatography .
Chemical Reactions Analysis
Types of Reactions: Beta-bungarotoxin primarily undergoes reactions involving its phospholipase A2 activity. These reactions include:
Hydrolysis of Phospholipids: The A chain of beta-bungarotoxin hydrolyzes phospholipids, leading to the destruction of cell membranes.
Inhibition of Protein Phosphorylation: Beta-bungarotoxin inhibits the phosphorylation of synapsin I, GAP-43, and MARCKS proteins.
Common Reagents and Conditions:
Hydrolysis: Requires the presence of phospholipids and calcium ions.
Inhibition of Phosphorylation: Involves interaction with synaptosomal proteins in the presence of ATP.
Major Products:
Lysophospholipids and Free Fatty Acids: Resulting from the hydrolysis of phospholipids.
Dephosphorylated Proteins: Resulting from the inhibition of protein phosphorylation.
Scientific Research Applications
Beta-bungarotoxin has several scientific research applications, including:
Neuroscience Research: Used to study neurotransmitter release mechanisms and synaptic function.
Pharmacological Studies: Employed to investigate the effects of neurotoxins on ion channels and neurotransmitter release.
Cell Biology: Utilized to induce apoptosis in neuroblastoma cells, aiding in cancer research.
Drug Development: Serves as a tool to develop new therapeutic agents targeting neurotransmitter release.
Mechanism of Action
Beta-bungarotoxin exerts its effects through a multi-step mechanism:
Inhibition of Ion Channels: The B chain of beta-bungarotoxin inhibits voltage-gated potassium channels, leading to cessation of neuronal activity.
Phospholipase A2 Activity: The A chain hydrolyzes phospholipids, causing cell membrane destruction.
Inhibition of Protein Phosphorylation: Beta-bungarotoxin inhibits the phosphorylation of key synaptic proteins, disrupting neurotransmitter release.
Comparison with Similar Compounds
Alpha-Bungarotoxin: Binds irreversibly to nicotinic acetylcholine receptors, causing paralysis.
Kappa-Bungarotoxin: Modulates acetylcholine release by binding to different receptor sites.
Uniqueness of Beta-Bungarotoxin: Beta-bungarotoxin is unique due to its dual mechanism of action involving both ion channel inhibition and phospholipase A2 activity. This combination makes it a potent neurotoxin with distinct effects on neurotransmitter release and cell membrane integrity .
Properties
CAS No. |
65862-89-7 |
|---|---|
Molecular Formula |
β1 and β2 subunits |
Molecular Weight |
20,500 Da (13,500 Da + 7,000 Da) |
Appearance |
White solid |
Purity |
≥ 97% (PAGE analysis, FPLC) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene](/img/structure/B1139543.png)

![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)



